molecular formula C5H10ClNO3 B1445497 3-Hydroxypyrrolidine-3-carboxylic acid hydrochloride CAS No. 67117-23-1

3-Hydroxypyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B1445497
CAS RN: 67117-23-1
M. Wt: 167.59 g/mol
InChI Key: ZCTOUMHOZKRENX-UHFFFAOYSA-N
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Description

3-Hydroxypyrrolidine-3-carboxylic acid hydrochloride (HPC) is a derivative of proline . It is used for pharmaceutical testing and as a high-quality reference standard for accurate results .


Molecular Structure Analysis

The molecular formula of 3-Hydroxypyrrolidine-3-carboxylic acid hydrochloride is C5H10ClNO3. The InChI code is 1S/C5H9NO3.ClH/c7-4(8)5(9)1-2-6-3-5;/h6,9H,1-3H2,(H,7,8);1H .


Physical And Chemical Properties Analysis

The molecular weight of 3-Hydroxypyrrolidine-3-carboxylic acid hydrochloride is 167.59 g/mol . It is a solid substance with a melting point of 224-225°C .

Scientific Research Applications

Synthesis Techniques and Applications

  • Synthesis from Amino Acids : A study by Li Zi-cheng (2009) elaborates on synthesizing (S)-3-Hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid. This process involves silanization, cyclization, reduction, and formation of hydrochloride salt, showcasing an efficient method with high yield and simple operation (Li Zi-cheng, 2009).

  • Asymmetric Synthesis in Antibacterial Agents : T. Rosen et al. (1988) discussed the asymmetric synthesis of the enantiomers of a quinolonecarboxylic acid class antibacterial agent. This research underlines the potential of 3-Hydroxypyrrolidine-3-carboxylic acid hydrochloride in developing potent antibacterial compounds with better in vivo activity (Rosen et al., 1988).

  • GABA-Uptake Inhibitors : Xu-yang Zhao et al. (2005) explored N-alkylated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid and their potential as inhibitors of GABA transport proteins. This study indicates the relevance of hydroxypyrrolidine derivatives in neurological applications (Zhao et al., 2005).

  • Chemiluminescence in Liquid Chromatography : H. Morita and M. Konishi (2002) identified 2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine as effective derivatization reagents for carboxylic acid, highlighting its potential in high-performance liquid chromatography with electrogenerated chemiluminescence detection (Morita & Konishi, 2002).

Biological and Chemical Studies

  • Antioxidant Potential in Biomedical Studies : Y. V. Yushkova et al. (2013) synthesized spin-labeled amides using 3-hydroxypyrrolidine-1-oxyl derivatives, demonstrating their antioxidant potential and applicability in magnetic resonance imaging (MRI) studies (Yushkova et al., 2013).

  • Enantioselective Formation in Biohydroxylation : Z. Li et al. (2001) reported the enantioselective formation of 3-hydroxypyrrolidines using biocatalysts. This work demonstrates the potential of 3-Hydroxypyrrolidine-3-carboxylic acid hydrochloride in stereoselective hydroxylation, useful in the synthesis of pharmaceutically active substances (Li et al., 2001).

Safety And Hazards

The safety information available indicates that this compound may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

3-hydroxypyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c7-4(8)5(9)1-2-6-3-5;/h6,9H,1-3H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTOUMHOZKRENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypyrrolidine-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
S ñ Shionogi - Drug Data Report, 2001 - journals.prous.com
ACTION ñ A representative compound from a series of 1-methylcarbapenem derivatives with antibacterial activity. This compound displayed MIC values of 0.2 µg/ml against …
Number of citations: 3 journals.prous.com

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